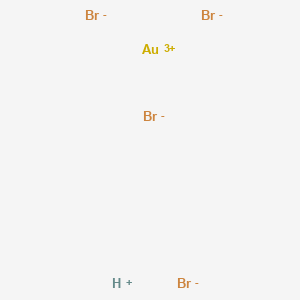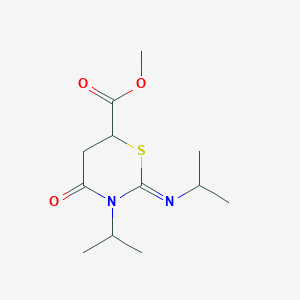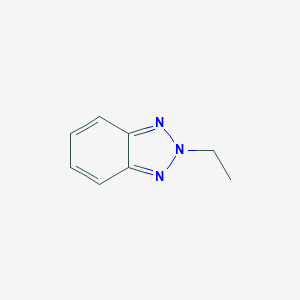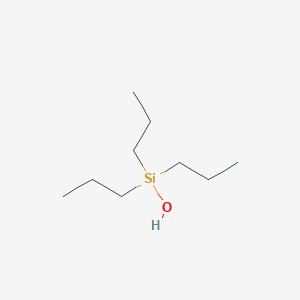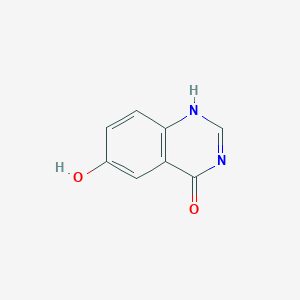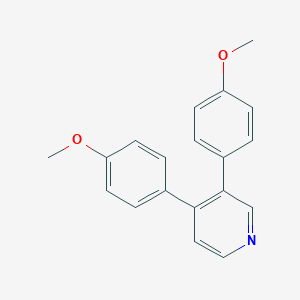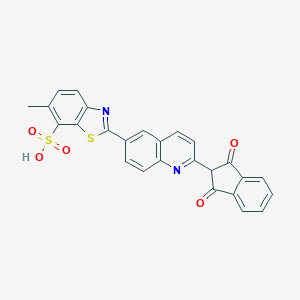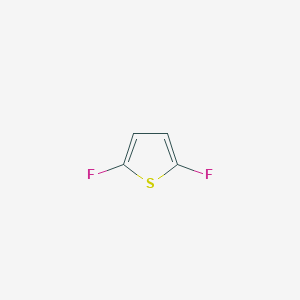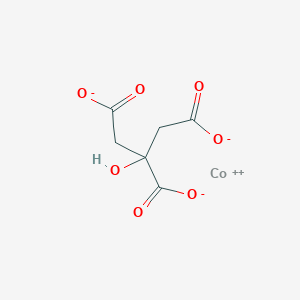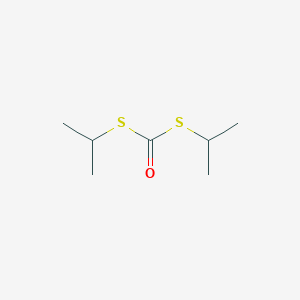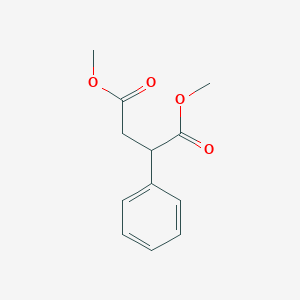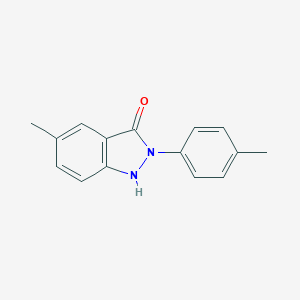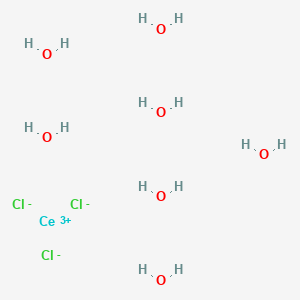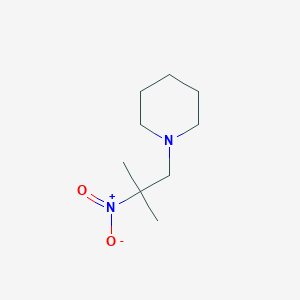
N-(2-Nitroisobutyl)piperidine
概要
説明
N-(2-Nitroisobutyl)piperidine, commonly known as NIBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NIBP belongs to the class of piperidine compounds and has a unique chemical structure that makes it an attractive candidate for research in the field of medicinal chemistry.
作用機序
The mechanism of action of NIBP is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. NIBP has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. The compound has also been shown to inhibit the activity of enzymes that are involved in the growth and survival of cancer cells.
生化学的および生理学的効果
NIBP has been shown to have a range of biochemical and physiological effects in the human body. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. NIBP has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
NIBP has several advantages for use in lab experiments, including its high purity and stability, as well as its relatively low toxicity. However, the compound is also highly reactive and requires careful handling and storage to prevent degradation and contamination. Additionally, the synthesis process for NIBP can be complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on NIBP. One area of interest is the development of novel synthetic methods for producing the compound, which could improve its availability and reduce the cost of research. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of other diseases and disorders, such as diabetes, cardiovascular disease, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of NIBP and its effects on the human body.
科学的研究の応用
NIBP has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders. The compound has been shown to exhibit significant activity against cancer cells, particularly in the treatment of breast cancer, prostate cancer, and lung cancer. NIBP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
17697-46-0 |
|---|---|
製品名 |
N-(2-Nitroisobutyl)piperidine |
分子式 |
C9H18N2O2 |
分子量 |
186.25 g/mol |
IUPAC名 |
1-(2-methyl-2-nitropropyl)piperidine |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,11(12)13)8-10-6-4-3-5-7-10/h3-8H2,1-2H3 |
InChIキー |
KWULWMUTIBFSHV-UHFFFAOYSA-N |
SMILES |
CC(C)(CN1CCCCC1)[N+](=O)[O-] |
正規SMILES |
CC(C)(CN1CCCCC1)[N+](=O)[O-] |
その他のCAS番号 |
17697-46-0 |
同義語 |
1-(2-Methyl-2-nitropropyl)piperidine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

